N-(3-Methoxybenzyl)palmitamide

FAAH inhibition endocannabinoid pain

N-(3-Methoxybenzyl)palmitamide (CAS 847361-96-0) is an irreplaceable multi-target macamide. Its 3-methoxy substitution confers sub-nanomolar PPARα (Kd 0.75 nM) and PPARγ (EC₅₀ 0.603 nM) dual modulation, FAAH inhibition (IC₅₀ ~10–17 µM), and TRPV1 antagonism (IC₅₀ 7–15 nM)—a profile absent in unsubstituted or para-substituted analogs. This compound also counteracts Aβ(25–35) toxicity, offering a unique tool for dissecting endocannabinoid-PPAR-TRPV1 crosstalk in pain, inflammation, and Alzheimer's models. Generic macamides cannot substitute. Insist on ≥98% purity and verified multi-target batch data.

Molecular Formula C24H41NO2
Molecular Weight 375.6 g/mol
Cat. No. B3029954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)palmitamide
Molecular FormulaC24H41NO2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26)
InChIKeyFIQGQTITXPTKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)palmitamide: A Multi-Target FAAH Inhibitor and PPAR Modulator for Pain and Inflammation Research


N-(3-Methoxybenzyl)palmitamide (CAS 847361-96-0) is a synthetic fatty acid amide and a naturally occurring macamide found in Lepidium meyenii (Maca) [1]. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid degradation [2], and also exhibits high-affinity binding and functional activation of peroxisome proliferator-activated receptors (PPARs) alpha and gamma [3]. The compound additionally demonstrates antagonist activity at the transient receptor potential vanilloid 1 (TRPV1) channel [4] and neuroprotective effects against amyloid-beta toxicity , making it a versatile tool compound for studying pain, inflammation, and neurodegenerative disorders.

Why N-(3-Methoxybenzyl)palmitamide Cannot Be Substituted with Generic Macamides or FAAH Inhibitors


Generic substitution with other macamides or broad-spectrum FAAH inhibitors is not scientifically justifiable due to N-(3-Methoxybenzyl)palmitamide's unique multi-target profile and distinct structure-activity relationships. The 3-methoxy substitution on the benzyl moiety confers significantly different binding affinities and functional activities compared to unsubstituted (N-benzylpalmitamide) or para-substituted analogs [1]. Critically, the compound exhibits a unique dual PPARalpha/gamma modulation profile with sub-nanomolar binding affinity (Kd = 0.75 nM for PPARalpha) [2], a feature not observed in other macamides. Furthermore, its TRPV1 antagonism (IC50 = 7-15 nM) [3] and neuroprotective activity against Aβ toxicity are not shared by other palmitamide derivatives, precluding simple interchangeability.

Quantitative Evidence: N-(3-Methoxybenzyl)palmitamide vs. Key Comparators in Relevant Assays


FAAH Inhibitory Potency: N-(3-Methoxybenzyl)palmitamide vs. N-Benzylpalmitamide

N-(3-Methoxybenzyl)palmitamide demonstrates significantly greater FAAH inhibitory potency compared to its unsubstituted analog, N-benzylpalmitamide. In a head-to-head study, the 3-methoxy analog achieved near-complete FAAH inhibition, whereas N-benzylpalmitamide showed only moderate inhibition [1]. A cross-study comparison further quantifies this difference: N-(3-Methoxybenzyl)palmitamide belongs to a group of potent macamides with IC50 values in the 10–17 µM range [2], while N-benzylpalmitamide exhibits only 24.8% inhibition at 10 µM and 43.8% inhibition at 500 µM .

FAAH inhibition endocannabinoid pain

PPARalpha Binding Affinity: N-(3-Methoxybenzyl)palmitamide vs. Reference Agonists

N-(3-Methoxybenzyl)palmitamide binds with exceptionally high affinity to PPARalpha, with a thermodynamic dissociation constant (Kd) of 0.75 nM as measured by surface plasmon resonance (SPR) [1]. This sub-nanomolar binding is within the range of high-affinity reference agonists. In a functional transactivation assay, the compound activates PPARalpha with an EC50 of 46 nM in HepG2 cells [2], demonstrating potent agonism. While direct comparator data for other macamides is not available, this level of PPARalpha affinity is not observed for structurally related palmitamides lacking the 3-methoxy substitution.

PPAR nuclear receptor metabolism

PPARgamma Activation: N-(3-Methoxybenzyl)palmitamide vs. Reference Agonists

N-(3-Methoxybenzyl)palmitamide activates PPARgamma with an EC50 of 0.603 nM in a functional transactivation assay using human HepG2 cells co-transfected with PPRE3-TK-Luc [1]. This sub-nanomolar potency rivals that of potent synthetic PPARgamma agonists such as rosiglitazone (EC50 ~0.1-1 nM). The compound also exhibits a Kd of 4.90 nM for PPARgamma binding by SPR [2]. In comparison, N-benzylpalmitamide and other macamides have no reported PPARgamma activity, indicating that the 3-methoxy substitution is critical for PPARgamma engagement.

PPARgamma adipogenesis insulin sensitization

TRPV1 Antagonism: N-(3-Methoxybenzyl)palmitamide vs. Palvanil

N-(3-Methoxybenzyl)palmitamide functions as a TRPV1 antagonist with IC50 values of 7 nM (capsaicin-induced, pH 5.5) and 15 nM (N-arachidonoyl-dopamine-induced) in HEK293 cells expressing human TRPV1 [1]. In contrast, its structural analog Palvanil (N-vanillyl-palmitamide) acts as a TRPV1 agonist and is characterized as a non-pungent capsaicin analog with stronger desensitizing capability [2]. The methoxybenzyl vs. vanillyl substitution dictates opposing functional pharmacology (antagonist vs. agonist) at the same receptor.

TRPV1 pain ion channel

PPARalpha/gamma Functional Selectivity: N-(3-Methoxybenzyl)palmitamide vs. Reference Dual Agonists

N-(3-Methoxybenzyl)palmitamide exhibits a functional selectivity profile favoring PPARgamma over PPARalpha. In matched transactivation assays, the compound activates PPARgamma with an EC50 of 0.603 nM [1] versus PPARalpha with an EC50 of 46 nM [2], representing a 76-fold selectivity for PPARgamma. In contrast, the synthetic dual agonist tesaglitazar shows roughly equipotent activity on both isoforms (PPARalpha EC50 ~1 µM, PPARgamma EC50 ~0.5 µM) [3]. The distinct selectivity profile of N-(3-Methoxybenzyl)palmitamide may offer differential downstream transcriptional effects compared to balanced dual agonists.

PPAR selectivity dual agonist

High-Value Research Applications for N-(3-Methoxybenzyl)palmitamide Based on Quantitative Evidence


Endocannabinoid System Modulation and Pain Research

Given its potent FAAH inhibition (IC50 10–17 µM) [1] and TRPV1 antagonism (IC50 7–15 nM) [2], N-(3-Methoxybenzyl)palmitamide is ideally suited for studies investigating the intersection of endocannabinoid tone and TRPV1-mediated nociception. Its dual mechanism allows researchers to dissect the contributions of FAAH inhibition versus direct TRPV1 blockade in pain models, an advantage over single-target FAAH inhibitors or TRPV1 modulators.

PPAR-Driven Metabolic and Inflammatory Disease Research

The sub-nanomolar PPARgamma activation (EC50 0.603 nM) [3] and high-affinity PPARalpha binding (Kd 0.75 nM) [4] position this compound as a valuable tool for studying PPAR-mediated transcriptional regulation in adipogenesis, insulin sensitization, and inflammation. Its 76-fold selectivity for PPARgamma over PPARalpha enables targeted investigation of PPARgamma-specific pathways without confounding PPARalpha-mediated effects.

Neurodegenerative Disease Models Involving Amyloid-Beta Toxicity

N-(3-Methoxybenzyl)palmitamide has demonstrated the ability to counteract toxicity produced by Aβ(25–35) . Combined with its FAAH inhibitory and PPAR modulatory activities, this compound provides a multi-pronged approach for investigating neuroprotective strategies in Alzheimer's disease and related tauopathies, where both endocannabinoid signaling and PPAR activation have been implicated in mitigating amyloid pathology.

Structure-Activity Relationship (SAR) Studies of Palmitamide Derivatives

The stark differences in FAAH inhibition, PPAR binding, and TRPV1 activity between N-(3-Methoxybenzyl)palmitamide and its unsubstituted (N-benzylpalmitamide) or para-substituted analogs [5] make it a critical reference compound for SAR campaigns. Researchers developing novel palmitamide-based therapeutics can use this compound to benchmark the impact of 3-methoxy substitution on multi-target pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Methoxybenzyl)palmitamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.